molecular formula C17H15N3O3S2 B2609105 Methyl 2-(2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)acetamido)benzoate CAS No. 876902-20-4

Methyl 2-(2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)acetamido)benzoate

Cat. No.: B2609105
CAS No.: 876902-20-4
M. Wt: 373.45
InChI Key: TTWJMSUFALYWAM-UHFFFAOYSA-N
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Description

Methyl 2-(2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)acetamido)benzoate is a complex organic compound that features a thienopyrimidine core. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of multiple functional groups, including a thioether and an amide, contributes to its diverse reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)acetamido)benzoate typically involves several key steps:

    Formation of the Thienopyrimidine Core: The initial step involves the synthesis of the thienopyrimidine core. This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.

    Thioether Formation: The next step involves the introduction of the thioether linkage. This is typically done by reacting the thienopyrimidine with a suitable thiol compound in the presence of a base such as sodium hydride or potassium carbonate.

    Amide Bond Formation: The final step involves the formation of the amide bond. This can be achieved by reacting the thioether intermediate with methyl 2-aminobenzoate under coupling conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thioether group in Methyl 2-(2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)acetamido)benzoate can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the amide bond, using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions. Halogenation, nitration, and sulfonation are possible, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (e.g., chlorine, bromine), nitric acid, sulfuric acid.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced amide derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Methyl 2-(2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)acetamido)benzoate has several applications in scientific research:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Chemical Biology: The compound serves as a probe to study cellular pathways and mechanisms due to its ability to modulate biological activity.

    Industrial Applications: It may be used in the development of new materials with specific chemical properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Methyl 2-(2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)acetamido)benzoate involves its interaction with specific molecular targets. The thienopyrimidine core can bind to enzyme active sites or receptor proteins, modulating their activity. The compound may inhibit or activate signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)acetamido)benzoate is unique due to the combination of its thienopyrimidine core and the specific functional groups attached to it. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

methyl 2-[[2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S2/c1-10-7-12-15(18-9-19-16(12)25-10)24-8-14(21)20-13-6-4-3-5-11(13)17(22)23-2/h3-7,9H,8H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTWJMSUFALYWAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)N=CN=C2SCC(=O)NC3=CC=CC=C3C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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